molecular formula C11H22N4O B13353878 N'-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide

N'-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide

Cat. No.: B13353878
M. Wt: 226.32 g/mol
InChI Key: PKDOWCJFOLYZBR-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide is a complex organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing heterocycles are known for their significant roles in medicinal chemistry and drug discovery due to their unique structural and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide typically involves multiple steps, starting with the formation of the pyrrolidine and piperidine rings. These rings can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors and functionalization of preformed rings . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pyrrolidine and piperidine, such as:

Uniqueness

N’-Hydroxy-2-(4-(pyrrolidin-1-yl)piperidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H22N4O

Molecular Weight

226.32 g/mol

IUPAC Name

N'-hydroxy-2-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C11H22N4O/c12-11(13-16)9-14-7-3-10(4-8-14)15-5-1-2-6-15/h10,16H,1-9H2,(H2,12,13)

InChI Key

PKDOWCJFOLYZBR-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)C2CCN(CC2)C/C(=N/O)/N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CC(=NO)N

Origin of Product

United States

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